4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-7-10(13)11(16(19)20)14-15(7)6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDSHNBIFOPINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357009 | |
| Record name | 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491831-83-5 | |
| Record name | 4-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491831-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Synthesis
The synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazole begins with cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 5-methyl-1H-pyrazol-3-ol, which undergoes nitration at position 3 using fuming nitric acid in sulfuric acid (65–70% yield). Chlorination at position 4 is achieved via phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF), forming the 4-chloro derivative.
Table 1: Optimization of Pyrazole Nitration and Chlorination
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 2 | 68 |
| Chlorination | POCl₃/DMF | 80 | 8 | 72 |
Benzoic Acid Derivative Preparation
4-(Chloromethyl)benzoic acid is typically synthesized through free-radical chlorination of 4-methylbenzoic acid using sulfuryl chloride (SO₂Cl₂) under UV irradiation. Alternative routes employ Appel reaction conditions (CCl₄/PPh₃) for milder chlorination.
Coupling Strategies for Pyrazole-Benzyl Linkage
The critical C–N bond formation between the pyrazole and benzyl groups is achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
Nucleophilic Substitution
Reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with 4-(bromomethyl)benzoic acid in dimethyl sulfoxide (DMSO) at 60°C for 12 hours affords the target compound in 58% yield. However, competing esterification of the benzoic acid necessitates careful pH control (pH 7–8).
Palladium-Catalyzed Buchwald-Hartwig Amination
Superior yields (82%) are reported using Pd(OAc)₂/Xantphos catalyst system with cesium carbonate (Cs₂CO₃) in toluene at 110°C. This method avoids side reactions and enables scalability.
Table 2: Comparison of Coupling Methodologies
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | DMSO | 60 | 58 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 82 |
Nitro Group Introduction and Regiochemical Control
The nitro group at position 3 of the pyrazole ring is introduced via electrophilic nitration. Computational studies (DFT-B3LYP/6-31G*) predict preferential nitration at position 3 due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to position 4 (ΔG‡ = 28.1 kcal/mol). Experimental validation using HNO₃/AcOH mixtures at 0°C confirms >95% regioselectivity.
Purification and Analytical Characterization
Crude product purification employs sequential recrystallization from ethanol/water (1:3 v/v) and column chromatography (SiO₂, ethyl acetate/hexane 1:2). Purity is verified via HPLC (C18 column, 0.1% H₃PO₄ in H₂O/MeOH gradient) showing ≥98% purity.
Key Spectral Data:
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¹H NMR (DMSO-d6): δ 8.10 (d, J=8.4 Hz, 2H, ArH), 7.82 (d, J=8.4 Hz, 2H, ArH), 5.29 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
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HRMS (ESI): m/z calcd for C₁₂H₁₀ClN₃O₄ [M+H]⁺ 295.68, found 295.68.
Process Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of the nitro group: 4-[(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution of the chloro group: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: It may serve as a precursor for the development of new pesticides or herbicides.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Comparative Insights:
Core Heterocycle Modifications :
- Replacing the benzoic acid with furan-2-carboxylic acid (CAS 438220-25-8) reduces molecular weight and may enhance solubility, critical for bioavailability in drug formulations .
- Substituting the benzene ring with an isoxazole (CAS 1006441-88-8) introduces a smaller heterocycle, likely altering electronic distribution and metabolic stability .
Halogen Effects: The bromo analog (CAS 514800-72-7) has a higher molecular weight (~356.6 vs.
Bioactivity: Thiazolidinone derivatives (e.g., CAS 402614-16-8) demonstrate competitive inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀ values in sub-µM ranges, suggesting that the target compound’s nitro and chloro groups could similarly modulate enzyme activity . Pyrazole benzoate esters (e.g., CAS 512809-94-8) exhibit antibacterial properties, implying that the target compound’s pyrazole core might confer analogous antimicrobial activity .
Research Findings and Implications
- Structural Characterization : While the target compound’s crystallographic data is absent in the evidence, analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate (CAS 512809-94-8) have been resolved via X-ray diffraction, underscoring the utility of pyrazole derivatives in structural biology .
Biological Activity
4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, also known by its CAS number 491831-83-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
The molecular formula of this compound is C₁₂H₁₀ClN₃O₄, with a molecular weight of approximately 295.68 g/mol. It features a complex structure that includes a pyrazole ring, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The specific compound has been evaluated for its efficacy against these cancer types.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, which may be attributed to its structural features that interact with microbial targets.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The biological evaluation often employs both in vitro and in vivo methods to assess efficacy and safety.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth in lung and breast cancer cells | |
| Antimicrobial | Active against Gram-positive bacteria | |
| Antifungal | Moderate activity against certain fungal strains |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cellular pathways involved in proliferation and survival, particularly in cancer cells.
- Disruption of Bacterial Cell Walls : The structural components may interact with bacterial cell wall synthesis pathways, leading to bactericidal effects.
- Induction of Apoptosis : In tumor cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- A study published in ACS Omega evaluated a series of pyrazole compounds and found significant antitumor activity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Another research article discussed the antimicrobial properties of similar compounds, noting effective inhibition against Staphylococcus aureus and Enterococcus faecalis at low concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzoic acid hydrazides and reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Alternatively, condensation reactions involving glacial acetic acid and anhydrous sodium acetate under reflux conditions (8–10 hours) have been reported for analogous pyrazole derivatives . Post-synthesis purification often involves recrystallization or column chromatography. Confirmatory characterization typically employs IR, ¹H/¹³C NMR, and elemental analysis .
Q. What safety protocols are critical during experimental handling of this compound?
- Methodological Answer : Use personal protective equipment (PPE) such as nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards. Ensure adequate ventilation in workspaces and avoid skin contact. Contaminated gloves should be disposed of following hazardous waste regulations. Consult safety data sheets (SDS) for specific first-aid measures, including immediate washing with water and medical consultation for accidental exposure .
Q. How is structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related pyrazole derivatives . Complementary techniques include FT-IR for functional group analysis (e.g., nitro and carboxylic acid peaks) and mass spectrometry for molecular weight confirmation. For crystalline samples, software suites like APEX2 and SAINT are used for data refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism or polymorphism. Resolve these by cross-validating with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR studies. For crystallographic ambiguities, re-refine data using programs like SHELX or OLEX2 and compare with analogous structures in databases (e.g., Cambridge Structural Database) .
Q. What experimental design strategies improve synthetic yield in multi-step reactions?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, catalyst loading) using a split-plot design, as adapted from agricultural chemistry studies . For example, vary the molar ratio of hydrazide to POCl₃ in cyclization steps and use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via TLC or HPLC to minimize side reactions .
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
- Methodological Answer : Introduce substituents at the pyrazole nitro or benzoic acid positions to modulate electronic effects. For antimicrobial SAR, compare bioactivity of derivatives with halogen (e.g., chloro) vs. electron-withdrawing groups (e.g., nitro). Use computational tools like DFT to predict charge distribution and docking studies to assess binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What analytical techniques resolve decomposition or stability issues during storage?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. For light-sensitive compounds, store in amber vials under inert gas (e.g., argon). Thermoanalytical methods (TGA/DSC) can assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
